![molecular formula C18H20BrN3OS B2839330 2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide CAS No. 872694-79-6](/img/structure/B2839330.png)
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, including derivatives of 2-pyridone, has shown promising results as antimicrobial agents. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating significant effectiveness (Darwish et al., 2014).
Glutaminase Inhibitors
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which include similar structural motifs, highlights their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have potential applications in attenuating the growth of certain cancer cells, such as lymphoma B cells (Shukla et al., 2012).
Histamine H3 Receptor Antagonists
The development of pyridazin-3-one derivatives as histamine H3 receptor (H3R) antagonists/inverse agonists indicates their potential use in treating attentional and cognitive disorders. These compounds exhibit high affinity and selectivity for H3R, making them suitable for pharmaceutical applications (Hudkins et al., 2011).
Anti-Asthma Agents
The creation of triazolo[1,5-c]pyrimidines as potential antiasthma agents showcases the use of heterocyclic compounds in developing new therapeutic approaches for asthma. These compounds have demonstrated effectiveness as mediator release inhibitors (Medwid et al., 1990).
Gastric Antisecretory and Antiulcer Activities
The synthesis of 3(2H)-Pyridazinone derivatives with a 2-cyanoguanidine moiety highlights their potential in treating gastric disorders. These compounds have shown promising gastric antisecretory and antiulcer activities (Yamada et al., 1983).
Propiedades
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3OS/c19-14-8-6-13(7-9-14)16-10-11-18(22-21-16)24-12-17(23)20-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKANFFUTBOVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

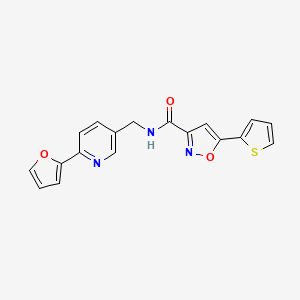
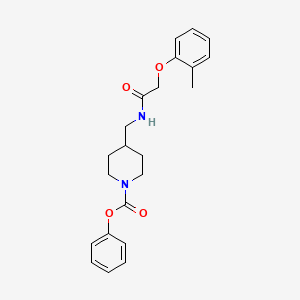
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2839252.png)
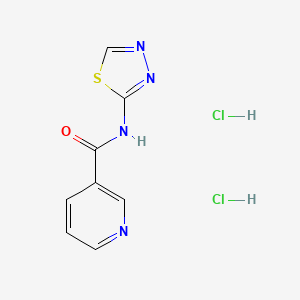


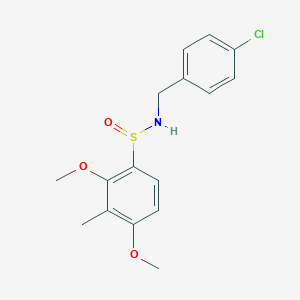
![4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2839260.png)

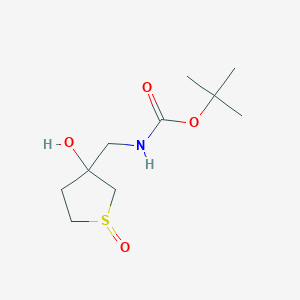
![N-(4-(4-cyanophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2839265.png)
![5-allyl-3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2839266.png)
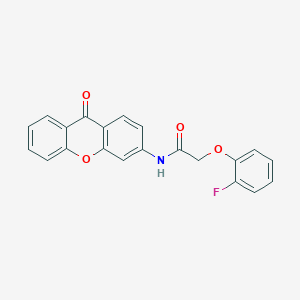
![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/no-structure.png)